molecular formula C8H9NO B040707 3-(Pyridin-4-YL)propanal CAS No. 120690-80-4

3-(Pyridin-4-YL)propanal

Cat. No.: B040707
CAS No.: 120690-80-4
M. Wt: 135.16 g/mol
InChI Key: VDAPLJNLRIKFQC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-YL)propanal can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with propanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of the 4-pyridinecarboxaldehyde reacting with the propanal to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-YL)propanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-(Pyridin-4-YL)propanoic acid.

    Reduction: 3-(Pyridin-4-YL)propanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

3-(Pyridin-4-YL)propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-YL)propanal involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins and enzymes, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-YL)propanal is unique due to the presence of both a pyridine ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable tool in biological research.

Properties

IUPAC Name

3-pyridin-4-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAPLJNLRIKFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627124
Record name 3-(Pyridin-4-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120690-80-4
Record name 3-(Pyridin-4-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)propanal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Pyridinepropanol (0.60 mL, 4.65 mmol) was added to a solution of the Dess-Martin reagent (2.37 g, 5.58 mol) in dichloromethane (30 mL). After 60 min at RT, the solution was quenched with 10% aq. Na2S2O3, washed with sat. aq. NaHCO3 and brine, dried (Na2SO4), and concentrated. Purification by chromatography (SiO2, 4:1 hexane/ethyl acetate) yielded the title compound.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the recent advancements in using 3-(pyridin-4-yl)propanal derivatives for asymmetric synthesis?

A1: A recent study showcased a novel chiral covalent organic framework (CCOF) catalyst incorporating a this compound derivative for the enantioselective α-benzylation of aldehydes. [] This CCOF catalyst, termed (R)-CuTAPBP-COF, combines a chiral BINOL-phosphoric acid and a Cu(II)-porphyrin module within its structure. [] This design grants the catalyst both Brønsted and Lewis acidic sites, creating a chiral environment conducive to asymmetric catalysis. [] The researchers demonstrated the effectiveness of (R)-CuTAPBP-COF in facilitating the α-benzylation of various aldehydes with alkyl bromides under visible light irradiation, achieving high enantioselectivity. [] This methodology offers a new approach to synthesizing chiral α-heteroarylmethyl aldehydes, valuable building blocks for pharmaceuticals and natural products. []

Q2: Can you provide an example of a specific this compound derivative employed in recent research and its structural characterization?

A2: In a study focusing on uranium(VI) complexes, researchers synthesized and characterized a compound containing a this compound derivative named 1-phenyl-3-(pyridin-4-yl)propane (ppp). [] This compound acts as a ligand, coordinating to a uranyl(VI) center along with two acetylacetonate (acac) ligands. [] The resulting complex, [UO2(acac)2(ppp)], exhibits a pentagonal-bipyramidal geometry around the uranium atom. [] The crystal structure reveals the coordination of the ppp ligand through its nitrogen atom to the uranium center. [] This research highlights the use of this compound derivatives as ligands in coordination chemistry.

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